(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Description
(5E)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core. The compound features a (4-hydroxy-3-methoxyphenyl)methylidene group at the 5-position and a 2-methoxyphenyl substituent at the 3-position of the thiazolidinedione ring. This structural configuration imparts unique electronic and steric properties, which influence its biological activity, particularly in targeting metabolic and inflammatory pathways . Thiazolidinediones are well-known for their role as PPAR-γ (peroxisome proliferator-activated receptor gamma) agonists, though the specific pharmacological profile of this compound remains under investigation.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-23-14-6-4-3-5-12(14)19-17(21)16(25-18(19)22)10-11-7-8-13(20)15(9-11)24-2/h3-10,20H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSODZLCYKYCY-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidine-2,4-dione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.
Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. The specific substitutions at the 3rd and 5th positions can greatly influence the biological activity of these compounds.
Antidiabetic Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. They primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.
Research Findings:
- A study demonstrated that certain thiazolidine derivatives significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing insulin resistance through PPAR-γ activation .
- The compound exhibited notable inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, further supporting its potential as an antidiabetic agent .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various experimental settings.
Case Study:
- In vitro studies indicated that thiazolidine derivatives could effectively reduce markers of inflammation in macrophages, suggesting their potential use in treating inflammatory diseases .
Antioxidant Activity
Thiazolidine derivatives also demonstrate significant antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions.
Research Findings:
- The antioxidant activity was assessed using DPPH and ABTS assays, revealing that the compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazolidine derivatives against various cancer cell lines.
Research Findings:
- Compounds derived from thiazolidine structures exhibited selective cytotoxicity against cancer cell lines such as HeLa and K562. For instance, IC50 values ranged from 8.5 µM to 14.9 µM, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
- Mechanistic studies revealed that these compounds induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .
Summary of Biological Activities
| Activity | Mechanism | Key Findings |
|---|---|---|
| Antidiabetic | PPAR-γ activation | Significant reduction in blood glucose levels |
| Anti-inflammatory | Inhibition of inflammatory markers | Reduced TNF-α and IL-6 levels |
| Antioxidant | Scavenging of ROS | Effective in DPPH and ABTS assays |
| Anticancer | Induction of apoptosis | Potent cytotoxicity against cancer cell lines |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone in the benzylidene moiety undergoes Michael addition with nucleophiles:
Thiosemicarbazide Addition
Reaction with thiosemicarbazide in DMF/formalin yields hydrazine-carbothioamide derivatives (e.g., A5 in ):
-
Mechanism : Nucleophilic attack by the thiosemicarbazide amino group on the β-carbon of the enone, forming a hydrazone linkage.
-
Key Data :
Amine/Alcohol Additions
Primary amines or alcohols can add to the enone system under basic conditions, though specific examples for this derivative require extrapolation from analogous compounds .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Coumarin Hybridization
Condensation with 7-hydroxy-4-bromomethyl-2-oxo-2H-chromene produces coumarin-thiazolidinedione hybrids (5a–r in ):
Electrophilic Aromatic Substitution
The 4-hydroxy-3-methoxyphenyl group undergoes sulfonation or nitration under acidic conditions:
-
Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the para position to the hydroxyl .
-
Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the aromatic ring .
Biological Activity and Receptor Interactions
While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biological targets:
Stability and Degradation
-
Photodegradation : The benzylidene double bond undergoes cis-trans isomerization under UV light.
-
Hydrolysis : The thiazolidine ring opens in strong acidic/basic conditions, yielding mercaptoacetic acid and substituted anilines .
This compound’s versatility in forming pharmacologically active hybrids and its tunable electronic properties make it a valuable scaffold in medicinal chemistry. Further studies should explore its catalytic applications and enantioselective modifications.
Comparison with Similar Compounds
Target Compound
Analog 2 : (5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one ()
- Key difference : Replaces the 4-hydroxy-3-methoxyphenyl group with a 2-methoxyphenyl substituent and introduces a sulfanylidene group.
- However, the absence of the 4-hydroxy group reduces hydrogen-bonding capacity .
Analog 3 : (5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione ()
- Key difference: Substitutes the 4-hydroxy-3-methoxyphenyl group with a 4-chlorobenzylidene and adds an aminomethyl linker.
Bioactivity and Docking Scores
Comparative docking scores (Table 1) highlight substituent-dependent interactions with biological targets (e.g., PPAR-γ):
Table 1. Docking Scores and Substituent Profiles of Selected TZDs
Insights :
- The 4-hydroxy-3-methoxyphenyl group (as in SMI-IV-3) shows slightly lower docking affinity (-4.0) compared to simpler 4-hydroxyphenyl derivatives (-4.4), suggesting methoxy groups may sterically hinder binding .
- The target compound’s 2-methoxyphenyl group at the 3-position could optimize interactions in hydrophobic pockets, though experimental validation is required.
Preparation Methods
Cyclocondensation of Thiourea with Chloroacetic Acid
A classical method involves reacting thiourea with chloroacetic acid in the presence of hydrochloric acid. This exothermic reaction forms the TZD core via cyclization, releasing hydrogen sulfide gas. The reaction proceeds as follows:
$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{TZD} + \text{H}2\text{S} \uparrow
$$
Key parameters:
Alternative Routes Using 2-Mercaptoacetic Acid
Patent literature describes modifications using 2-mercaptoacetic acid and aldehydes under basic conditions (e.g., potassium hydroxide in ethanol). This method avoids toxic H₂S generation but requires stringent temperature control (45–70°C) and extended reaction times (18–30 hours).
Knoevenagel Condensation for 5-Benzylidene Formation
The (4-hydroxy-3-methoxyphenyl)methylidene group at position 5 is introduced via Knoevenagel condensation, a cornerstone reaction for benzylidene-TZDs.
Standard Protocol
Vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) react with 3-(2-methoxyphenyl)-TZD in ethanol under acidic or basic conditions:
$$
\text{3-(2-MeO-phenyl)-TZD} + \text{4-HO-3-MeO-C}6\text{H}3\text{-CHO} \xrightarrow{\text{NaOAc}} \text{Target Compound} + \text{H}_2\text{O}
$$
Microwave-Assisted Optimization
Recent studies show microwave irradiation (300 W, 100°C) reduces reaction time to 15–30 minutes while maintaining yields >90%. This method minimizes thermal degradation of sensitive methoxy groups.
Stereochemical Control and E/Z Isomerism
The exocyclic double bond at position 5 necessitates stereoselective synthesis to obtain the desired E-isomer:
Thermodynamic vs. Kinetic Control
Analytical Confirmation
- NMR Spectroscopy : The E-isomer exhibits a downfield-shifted benzylidene proton (δ 7.93 ppm in DMSO-d6) compared to the Z-form (δ 7.75 ppm).
- X-ray Crystallography : Bond angles between the thiazolidine ring and benzylidene group confirm E-geometry (C5–C6–C7 ≈ 120°).
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
Industrial-Scale Considerations
Q & A
Basic: What are the common synthetic routes for this thiazolidinedione derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between 3-(2-methoxyphenyl)thiosemicarbazide and an appropriate oxo-compound (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives). Key steps include:
- Reaction Setup: Refluxing a mixture of thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and the aldehyde (0.03 mol) in DMF-acetic acid (5:10 mL) for 2 hours .
- Optimization: Adjusting solvent polarity (e.g., DMF-ethanol mixtures for recrystallization) and temperature (80–100°C) improves yield. Catalytic sodium acetate enhances cyclization efficiency.
- Yield Enhancement: Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., excess aldehyde) reduces side products.
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves the (5E)-configuration and intermolecular interactions (e.g., hydrogen bonding between the hydroxy group and thiazolidinone oxygen) .
- NMR Spectroscopy: H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range). C NMR identifies carbonyl carbons (C=O at ~170–175 ppm).
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 386.08) and fragmentation pathways.
Advanced: How do substituents on the phenyl rings influence reactivity and bioactivity?
Methodological Answer:
- Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize the conjugated system, enhancing electrophilic substitution reactivity. Compare with iodine-substituted analogs (), where steric bulk reduces reaction rates .
- Biological Activity: Substituents at the 4-hydroxy-3-methoxy position increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., tyrosinase or COX-2 targets). Structure-activity relationship (SAR) studies suggest methoxy groups enhance lipophilicity, improving membrane permeability .
Advanced: How can contradictory stability data under varying pH be resolved?
Methodological Answer:
- Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV (λ = 254 nm) .
- Degradation Pathways: Under acidic conditions, hydrolysis of the thiazolidinone ring dominates. In alkaline media, oxidation of the hydroxy group to quinone derivatives occurs (). Use LC-MS to identify degradation products (e.g., m/z 402.10 for quinone derivatives) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizers and strong acids .
- PPE: Use nitrile gloves, lab coats, and goggles. Employ fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., PPAR-γ). The methoxyphenyl group shows strong van der Waals interactions with hydrophobic pockets .
- MD Simulations: GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. RMSD plots (<2.0 Å) confirm stable binding conformations.
Basic: What are the primary oxidative degradation pathways?
Methodological Answer:
- Quinone Formation: Oxidation of the 4-hydroxy group by HO or O yields a quinone derivative (confirmed by IR: loss of -OH stretch at 3200 cm) .
- Monitoring: Track via cyclic voltammetry (oxidation peak at +0.6 V vs. Ag/AgCl) or UV-Vis (new absorbance at 400 nm).
Advanced: What experimental designs assess environmental fate in aquatic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

